[1,1'-Biphenyl]-2-amine, 2'-azido-
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Overview
Description
[1,1’-Biphenyl]-2-amine, 2’-azido-: is a compound that features a biphenyl structure with an amine group at the 2-position of one phenyl ring and an azido group at the 2’-position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-amine, 2’-azido- typically involves the introduction of the azido group through a diazotization reaction followed by azidation. The process begins with the nitration of biphenyl to introduce a nitro group, which is then reduced to an amine. The amine undergoes diazotization using sodium nitrite and hydrochloric acid, followed by treatment with sodium azide to introduce the azido group .
Industrial Production Methods
Industrial production methods for [1,1’-Biphenyl]-2-amine, 2’-azido- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2-amine, 2’-azido- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or triphenylphosphine are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-2-amine, 2’-azido- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a precursor to bioactive molecules. The azido group can be used in click chemistry to attach biomolecules, making it useful in drug discovery and development .
Industry
In the industrial sector, [1,1’-Biphenyl]-2-amine, 2’-azido- is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-amine, 2’-azido- involves its ability to undergo chemical transformations that introduce functional groups or link to other molecules. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including drug development and materials science .
Comparison with Similar Compounds
Similar Compounds
4’-Azidomethyl-[1,1’-biphenyl]-2-ylamine: Similar structure but with the azido group at a different position.
2-Azido-1,1’-biphenyl: Lacks the amine group.
2-Amino-4’-azidomethyl-[1,1’-biphenyl]: Similar structure but with the azido group at a different position.
Uniqueness
[1,1’-Biphenyl]-2-amine, 2’-azido- is unique due to the presence of both an amine and an azido group on the biphenyl structure. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
CAS No. |
54147-64-7 |
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Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(2-azidophenyl)aniline |
InChI |
InChI=1S/C12H10N4/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15-16-14/h1-8H,13H2 |
InChI Key |
GLFXWEYSWYICAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2N=[N+]=[N-])N |
Origin of Product |
United States |
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